Enantioselectivity in Chiral Phosphoric Acid-Catalyzed Friedel–Crafts Reaction: N-Cbz (87:13 er) vs. N-Boc (up to 98:2 er)
In the chiral phosphoric acid-catalyzed enantioselective Friedel–Crafts reaction of indoles with N-protected ethyl trifluoropyruvate imines, the N-Cbz imine (CAS 126535-92-0) gave the desired quaternary α-amino acid product in 71% yield with a moderate enantiomeric ratio of 87:13 (entry 7). By contrast, the N-Boc-protected imine delivered yields up to 99% with enantiomeric ratios up to 98:2 under identical catalyst loading conditions (6 mol% chiral phosphoric acid) [1]. The N-benzoyl imine afforded high yield (96%) but as a racemate (50:50 er), demonstrating that the Cbz group provides intermediate enantioselectivity—superior to benzoyl but inferior to Boc—while retaining orthogonal deprotection compatibility with acid-sensitive substrates [1].
| Evidence Dimension | Enantioselectivity (er) and yield in chiral phosphoric acid-catalyzed Friedel–Crafts reaction with indole |
|---|---|
| Target Compound Data | N-Cbz ethyl trifluoropyruvate imine: 71% yield, 87:13 er |
| Comparator Or Baseline | N-Boc ethyl trifluoropyruvate imine: up to 99% yield, up to 98:2 er; N-benzoyl ethyl trifluoropyruvate imine: 96% yield, 50:50 er (racemic) |
| Quantified Difference | N-Boc shows +28% yield and +11 er points vs. N-Cbz; N-Cbz shows +37 er points vs. N-benzoyl (non-racemic vs. racemic) |
| Conditions | 6 mol% chiral BINOL-derived phosphoric acid catalyst, indole nucleophile, rt, described in Husmann et al. (2011) |
Why This Matters
Selecting the N-Cbz imine over N-Boc or N-benzoyl directly determines whether the product is enantioenriched (Cbz: 87:13 er) or racemic (benzoyl: 50:50 er), and whether the N-protecting group can be cleaved without acid, a critical consideration for acid-sensitive downstream intermediates.
- [1] Husmann, R.; Sugiono, E.; Mersmann, S.; Raabe, G.; Bolm, C. Enantioselective Organocatalytic Synthesis of Quaternary α-Amino Acids Bearing a CF₃ Moiety. Organic Letters 2011, 13 (5), 1044–1047. View Source
